molecular formula C13H16N2 B10851996 benzyl(methyl)(1H-pyrrol-2-ylmethyl)amine

benzyl(methyl)(1H-pyrrol-2-ylmethyl)amine

Cat. No.: B10851996
M. Wt: 200.28 g/mol
InChI Key: XQZWJHDHWFGAPS-UHFFFAOYSA-N
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Description

N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine is a compound that belongs to the class of amines It is characterized by the presence of a methyl group, a benzyl group, and a pyrrol-2-ylmethyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine can be achieved through several methods. One common approach involves the reaction of N-methylbenzylamine with pyrrole-2-carboxaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine involves its interaction with molecular targets such as monoamine oxidase (MAO). The compound inhibits the activity of MAO by binding to its active site, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in treating depression and other neurological disorders .

Comparison with Similar Compounds

N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine can be compared with other similar compounds, such as:

The uniqueness of N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-methyl-1-phenyl-N-(1H-pyrrol-2-ylmethyl)methanamine

InChI

InChI=1S/C13H16N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3

InChI Key

XQZWJHDHWFGAPS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CN2

Origin of Product

United States

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